Grandifloric acid

Description

(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has been reported in Mikania hirsutissima, Smallanthus sonchifolius, and other organisms with data available.

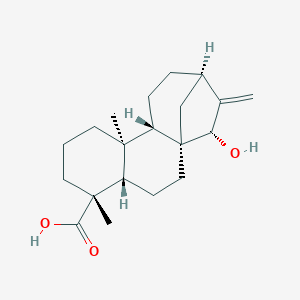

diterpene constituent of Aralia cordata Thunb roots; structure

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRXSJJHLPGZ-DZAVYMGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-69-8 | |

| Record name | Grandifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthesis of Grandifloric Acid: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloric acid, a kaurene-type diterpenoid found in various plant species, notably within the genus Wedelia, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the final product. While the initial stages of the pathway are well-characterized, drawing parallels with gibberellin biosynthesis, the terminal desaturation step remains an area of active investigation. This document consolidates the current knowledge, presents quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the key processes to facilitate further research and development.

Introduction

Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological functions and pharmacological properties. Among these, the kaurene-type diterpenoids, characterized by a tetracyclic hydrocarbon skeleton, are of particular importance. This compound, chemically known as ent-kaur-9(11),16-dien-19-oic acid, is a prominent member of this family, primarily isolated from plants of the Asteraceae family, such as Wedelia grandiflora and Wedelia paludosa. Its biological activities, including anti-inflammatory and antimicrobial properties, have made it a target for phytochemical and pharmacological research.

The biosynthesis of this compound is intrinsically linked to the well-established terpenoid pathway, originating from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through the formation of the characteristic ent-kaurene scaffold, which is subsequently modified by oxidative enzymes. This guide delineates the known and putative enzymatic steps involved in this intricate biosynthetic process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Diterpene Precursor: Synthesis of geranylgeranyl pyrophosphate (GGPP) via the methylerythritol phosphate (MEP) pathway in plastids.

-

Assembly of the ent-Kaurene Skeleton: Cyclization of GGPP to ent-kaurene, a key intermediate.

-

Functionalization of the ent-Kaurene Skeleton: A series of oxidative modifications to produce this compound.

The currently understood pathway is depicted in the following diagram:

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The universal precursor for all diterpenoids in plants is GGPP. In higher plants, GGPP is primarily synthesized in the plastids via the methylerythritol phosphate (MEP) pathway. This pathway utilizes glyceraldehyde-3-phosphate and pyruvate as initial substrates to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme GGPP synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 compound, GGPP.

Assembly of the ent-Kaurene Skeleton

The formation of the tetracyclic ent-kaurene skeleton from the linear GGPP precursor is a two-step cyclization process catalyzed by two distinct diterpene synthases (diTPSs):

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): This class I diTPS then catalyzes the further cyclization of ent-CPP to the tetracyclic hydrocarbon, ent-kaurene.

These enzymes are crucial for the biosynthesis of all kaurene-type diterpenoids, including the plant hormones gibberellins.

Functionalization of the ent-Kaurene Skeleton

The final stages of this compound biosynthesis involve a series of oxidative modifications of the ent-kaurene backbone, which are predominantly catalyzed by cytochrome P450-dependent monooxygenases (CYP450s).

-

ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701A family of cytochrome P450s, catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This is a well-characterized step in the gibberellin biosynthesis pathway.

-

ent-Kaurenoic Acid C9(11)-Desaturase (Putative): The final and key step in the biosynthesis of this compound is the introduction of a double bond between carbons 9 and 11 of ent-kaurenoic acid. While not yet experimentally confirmed, this reaction is hypothesized to be catalyzed by a specific cytochrome P450 desaturase. The identification and characterization of this enzyme represent a critical knowledge gap in the complete elucidation of the this compound biosynthetic pathway.

Quantitative Data

The accumulation of this compound and its precursor, ent-kaurenoic acid, can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes available quantitative data from the literature.

| Plant Species | Tissue | Compound | Concentration (% dry weight) | Analytical Method | Reference |

| Wedelia paludosa | Aerial parts | ent-Kaurenoic acid | 0.85 ± 0.08 | HPLC | [1] |

| Wedelia paludosa | Aerial parts | This compound | 0.32 ± 0.02 | HPLC | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Biosynthetic Genes

A common approach to identify candidate genes is through transcriptome analysis of a this compound-producing plant, such as Wedelia grandiflora.

Methodology:

-

Plant Material: Collect fresh young leaves of Wedelia grandiflora. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a plant RNA purification kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Library Construction and Sequencing: Construct a cDNA library from high-quality RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq or PacBio Sequel.

-

Transcriptome Assembly and Annotation: Assemble the raw sequencing reads into unigenes using software like Trinity or SOAPdenovo-Trans. Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) and functional domain analysis using InterProScan.

-

Candidate Gene Identification: Identify candidate genes encoding ent-CPS, ent-KS, and cytochrome P450s based on sequence homology to known diterpene synthases and P450s from other plant species.

-

Gene Cloning: Design gene-specific primers based on the unigene sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the PCR products into a suitable vector for sequencing and subsequent functional characterization.

Heterologous Expression and Functional Characterization of Enzymes

To confirm the function of candidate genes, they are typically expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Methodology for Cytochrome P450 Characterization in Yeast:

-

Vector Construction: Subclone the full-length cDNA of the candidate cytochrome P450 into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis thaliana cytochrome P450 reductase).

-

Protein Expression: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose and grow for an additional 24-48 hours.

-

Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads. Centrifuge the lysate at a low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the microsomes in a storage buffer.

-

Enzyme Assay: Perform the enzyme assay in a reaction mixture containing the prepared microsomes, the substrate (ent-kaurenoic acid), NADPH, and a suitable buffer. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the formation of this compound.

Quantitative Analysis of Diterpenoids by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and its precursors in plant extracts.

Methodology:

-

Sample Preparation: Dry the aerial parts of Wedelia paludosa at room temperature and grind to a fine powder. Extract the powdered plant material with a suitable solvent (e.g., ethanol) using sonication or maceration. Filter the extract and evaporate the solvent under reduced pressure.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare standard solutions of pure this compound and ent-kaurenoic acid at different concentrations to generate a calibration curve. Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.

Future Perspectives and Conclusion

The biosynthesis of this compound presents a fascinating example of the diversification of diterpenoid metabolism in plants. While the pathway to its immediate precursor, ent-kaurenoic acid, is well-understood, the final desaturation step remains a key area for future research. The identification and characterization of the putative ent-kaurenoic acid C9(11)-desaturase will be a significant breakthrough, enabling the complete reconstitution of the this compound pathway in a heterologous host. This would pave the way for the sustainable production of this compound and its derivatives for pharmaceutical and other applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the remaining mysteries of this intriguing biosynthetic pathway.

References

Grandifloric Acid: A Technical Overview of its Molecular Characteristics and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloric acid, a naturally occurring diterpenoid, has garnered interest within the scientific community for its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, alongside a summary of its known biological context. While direct research on its specific mechanisms of action is still emerging, this document compiles available data and outlines general experimental protocols relevant to its study.

Molecular Profile

This compound is a complex organic molecule with a tetracyclic structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O₃ | [1][2][][4][5] |

| Molecular Weight | Approximately 318.46 g/mol | [2][][4] |

| Chemical Class | Diterpenoid | [1][2] |

| Known Sources | Thunbergia grandiflora, Siegesbeckia orientalis L., Wedelia paludosa | [1][2][6] |

Biological Activities and Potential Applications

This compound has been identified as a constituent in plants with documented ethnobotanical uses and observed biological effects, suggesting its potential role in these activities.

Anti-inflammatory and Antioxidant Potential

Extracts of Thunbergia grandiflora, a known source of this compound, have demonstrated anti-inflammatory and antioxidant properties.[7][8] While the direct contribution of this compound to these effects has not been fully elucidated, the presence of this diterpenoid in a plant with such activities warrants further investigation into its specific anti-inflammatory and antioxidant mechanisms.

Cytotoxic Activity

Research on plant extracts containing diterpenoids has indicated potential cytotoxic effects against various cancer cell lines. For instance, an extract from Uvaria grandiflora containing the compound zeylenol demonstrated cytotoxic activity.[9] Although this is a different compound, it highlights the potential for diterpenoids as a class to possess cytotoxic properties. Further studies are required to determine the specific cytotoxic profile of pure this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on methodologies used for similar compounds and plant matrices, the following general procedures can be adapted.

General Protocol for the Isolation and Purification of this compound from Plant Material

This protocol outlines a general workflow for the extraction and isolation of this compound from its known plant sources.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A study on the quantitative determination of the related compound, grandiflorenic acid, in Wedelia paludosa provides a methodological basis for the analysis of this compound.[6]

Instrumentation and Conditions:

| Parameter | Specification |

| Chromatograph | Reversed-phase High-Performance Liquid Chromatograph |

| Column | C18 column |

| Mobile Phase | Isocratic mixture of acetonitrile and water |

| Detection | UV detector |

| Wavelength | 210 nm |

Sample Preparation:

-

Accurately weigh the dried and powdered plant material.

-

Extract the material with a suitable solvent (e.g., hexane).

-

Filter the extract.

-

Inject a known volume of the filtered extract into the HPLC system.

Quantification:

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard of this compound.

Signaling Pathways: A Frontier for Investigation

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. However, based on the observed anti-inflammatory and potential cytotoxic activities of plant extracts containing this compound, several pathways warrant investigation.

Potential Signaling Pathways of Interest

Given the anti-inflammatory properties of the source plants, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary candidate for investigation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a key regulator of inflammatory gene expression.

Future Directions

The existing data on this compound provides a foundation for more in-depth research. Future studies should focus on:

-

Development of standardized isolation and purification protocols to obtain high-purity this compound for research purposes.

-

Comprehensive evaluation of its biological activities , including anti-inflammatory, antioxidant, and cytotoxic effects, using a range of in vitro and in vivo models.

-

Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This will be crucial for understanding its mechanism of action and potential for therapeutic development.

-

Quantitative analysis of this compound content in various plant sources to identify high-yielding species for sustainable sourcing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. realgenelabs.com [realgenelabs.com]

- 5. Grandiflorolic acid | C20H30O3 | CID 433554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines [mdpi.com]

- 9. Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus [mdpi.com]

Grandifloric Acid in Siegesbeckia orientalis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Grandifloric acid, an ent-kaurane diterpenoid also known as kaurenoic acid or ent-kaur-16-en-19-oic acid, is a significant bioactive compound found in the medicinal plant Siegesbeckia orientalis L.[1][2]. This plant, a member of the Asteraceae family, has a long history of use in traditional medicine across Asia for treating various inflammatory conditions, including arthritis and rheumatism[1][3]. Modern scientific research has begun to validate these traditional uses, identifying this compound as a key contributor to the plant's therapeutic effects. This technical guide provides an in-depth overview of this compound from Siegesbeckia orientalis, focusing on its extraction, quantification, biological activities, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Quantification

This compound is a tetracyclic diterpenoid with a molecular formula of C₂₀H₃₀O₂. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice, offering high sensitivity and specificity.

Table 1: Quantitative Analysis of this compound

| Parameter | Method | Details | Reference |

| Quantification in Plant Material | HPLC-PAD | Column: Waters-XBridge C18 (3 mm x 50 mm; 3.5 µm); Mobile Phase: 0.1% phosphoric acid, acetonitrile, and methanol (30:49:21, v/v/v); Flow Rate: 0.6 mL/min; Detection: 220 nm. | [4] |

| Quantification in Rat Plasma | UPLC-MS/MS | Column: HSS T3 (2.1 × 50 mm, 1.8 μm); Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution); Ionization: ESI-; MRM Transition: m/z 301.2→301.2. |

Extraction and Isolation from Siegesbeckia orientalis

The extraction of this compound from the aerial parts of Siegesbeckia orientalis is a critical first step for research and development. While specific yield data for this compound is not extensively reported, the overall yield of ethanolic extracts from the plant is approximately 5.3%[5]. Subsequent fractionation and purification are necessary to isolate the pure compound.

Experimental Protocol: Extraction and Isolation

This protocol is a composite of established methods for extracting diterpenoids from plant materials, specifically adapted for Siegesbeckia orientalis.

1. Plant Material Preparation:

-

The aerial parts of Siegesbeckia orientalis are collected, dried, and ground into a fine powder[5][6].

2. Extraction:

-

The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (5 L) at room temperature for 24 hours with continuous stirring[5].

-

The extraction process is repeated three times to ensure maximum yield.

-

The ethanol extracts are combined and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[5].

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity[7]. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

4. Isolation and Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are combined and further purified by preparative HPLC or recrystallization to yield pure this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied. It also possesses antioxidant and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.

| Assay | Target | IC₅₀ (µM) | Cell Line/Model | Reference |

| Nitric Oxide Production | iNOS | 0.042 - 8.22 | RAW 264.7 macrophages | [8] |

| Prostaglandin E₂ Production | COX-2 | ~14 (for a related compound) | Ovine COX-2 | [9] |

Note: IC₅₀ values can vary depending on the specific ent-kaurane diterpene and experimental conditions.

Signaling Pathways

1. Nrf2 Signaling Pathway:

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress[10]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription.

2. NF-κB and MAPK Signaling Pathways:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This compound has been shown to inhibit the activation of these pathways. It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus. Additionally, it can suppress the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK[5].

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies on kaurenoic acid provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of Kaurenoic Acid in Rats (50 mg/kg, intravenous)

| Parameter | Value | Unit |

| Cₘₐₓ | 22.17 ± 1.65 | mg/L |

| Vd | 14.53 ± 1.47 | L/kg |

| CL | 17.67 ± 1.50 | mL/min/kg |

| AUC₀₋∞ | 2859.65 ± 278.42 | mg·min/L |

| t₁/₂β | 9.52 ± 0.61 | h |

Cₘₐₓ: Maximum plasma concentration; Vd: Volume of distribution; CL: Clearance; AUC: Area under the curve; t₁/₂β: Elimination half-life.

Oral administration of kaurenoic acid in rats did not result in detectable plasma levels, suggesting poor oral bioavailability.

Conclusion and Future Directions

This compound, a prominent diterpenoid in Siegesbeckia orientalis, holds significant promise as a lead compound for the development of novel anti-inflammatory and cytoprotective agents. Its multifaceted mechanism of action, involving the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, provides a strong rationale for its therapeutic potential.

Future research should focus on:

-

Optimizing extraction and purification protocols to improve the yield of this compound from Siegesbeckia orientalis.

-

Conducting comprehensive preclinical studies to further elucidate its efficacy and safety profile in various disease models.

-

Developing strategies to enhance its oral bioavailability, such as through novel drug delivery systems or structural modifications.

-

Exploring its potential in other therapeutic areas, given its diverse biological activities.

This technical guide serves as a comprehensive resource to facilitate further research and development of this compound as a valuable therapeutic agent derived from a traditional medicinal plant.

References

- 1. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Hyperuricemic, Anti-Inflammatory and Analgesic Effects of Siegesbeckia orientalis L. Resulting from the Fraction with High Phenolic Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Effects of Siegesbeckia orientalis Extracts on Advanced Glycation End Product Formation and Key Enzymes Related to Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Kaurane Diterpenes: A Technical Guide for Researchers

Introduction: Kaurane diterpenes, a class of natural products characterized by a tetracyclic carbon skeleton, have emerged as a significant area of interest in drug discovery and development. Possessing a wide spectrum of biological activities, these compounds, isolated from various plant species, have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties. This technical guide provides an in-depth overview of the core biological activities of kaurane diterpenes, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Kaurane diterpenes exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Notably, compounds like oridonin and kaurenoic acid have been extensively studied for their cytotoxic effects against a range of cancer cell lines.

Quantitative Anticancer Data

The cytotoxic activity of various kaurane diterpenes against different cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Kaurane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | HGC-27 (Gastric) | 21.11 (72h) | [1] |

| TE-8 (Esophageal) | 3.00 (72h) | [2] | |

| TE-2 (Esophageal) | 6.86 (72h) | [2] | |

| AGS (Gastric) | 2.63 (48h) | [3] | |

| HGC27 (Gastric) | 9.27 (48h) | [3] | |

| MGC803 (Gastric) | 11.06 (48h) | [3] | |

| Kaurenoic Acid | U87 (Glioblastoma) | ~50 (72h) | [4] |

| Eriocalyxin B | A549 (Lung) | 0.24 | [5] |

| Adenostemmoic acid B | T. cruzi amastigotes | 6.1 | [6] |

| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | T. cruzi amastigotes | 19.5 | [6] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | T. cruzi amastigotes | 60.6 | [6] |

| ent-3-α-hydroxy-kaur-16-en-18-ol | P. falciparum | 3.5 | [7] |

| L. donovani | 2.5 | [7] | |

| Henrin A | HIV-1 | 9.1 | [8] |

Signaling Pathways in Anticancer Activity

Kaurane diterpenes modulate several key signaling pathways to induce cancer cell death. Oridonin, for instance, triggers apoptosis through both intrinsic and extrinsic pathways.

Caption: Oridonin-induced apoptosis pathway.

Anti-inflammatory Activity

Kaurane diterpenes exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of kaurane diterpenes is presented in Table 2, with IC50 values for the inhibition of various inflammatory markers.

| Kaurane Diterpene | Inflammatory Marker | Cell Line | IC50 (µM) | Reference |

| Kaurenoic Acid | PGE2 Release | RAW 264.7 | 51.73 | [9] |

| COX-2 Activity | RAW 264.7 | 106.09 | [9] | |

| Bezerraditerpene A | NO Production | RAW 264.7 | 3.21-3.76 | [10] |

| Bezerraditerpene B | NO Production | RAW 264.7 | 3.21-3.76 | [10] |

| ent-kaur-16-ene-3β,15β-diol | NO Production | RAW 264.7 | 3.21-3.76 | [10] |

| Isodon serra diterpenoid 1 | NO Production | BV-2 | 15.6 | [11] |

| Isodon serra diterpenoid 9 | NO Production | BV-2 | 7.3 | [11] |

| Wilkaunoid A-D (from T. wilfordii) | NO Production | RAW 264.7 | 1.9-10.2 | [12] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory mechanism of many kaurane diterpenes involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Kaurenoic acid's inhibition of the NF-κB pathway.

Antimicrobial Activity

Several kaurane diterpenes have demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. Table 3 lists the MIC values of various kaurane diterpenes against different microorganisms.

| Kaurane Diterpene | Microorganism | MIC (µg/mL) | Reference |

| Kaurenoic Acid | Streptococcus sobrinus | 10 | [13] |

| Streptococcus mutans | 10 | [13] | |

| Streptococcus mitis | 10 | [13] | |

| Streptococcus sanguinis | 10 | [13] | |

| Lactobacillus casei | 10 | [13] | |

| Staphylococcus aureus | 125 | [14] | |

| Staphylococcus epidermidis | 250 | [14] | |

| Bacillus subtilis | 1000 | [14] | |

| Sigesbeckin A | MRSA | 64 | [15] |

| VRE | 64 | [15] | |

| ent-kaur-16-en-15α-acetyloxy-19-oic acid | Bacteria | ≥250 | [16] |

| Wedelia chinensis diterpenoid 64 | S. aureus | 19.35 (MIC50) | [17] |

| Wedelia chinensis diterpenoid 65 | S. aureus | 18.31 (MIC50) | [17] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of kaurane diterpenes on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the kaurane diterpene dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by kaurane diterpenes.

-

Cell Treatment: Treat cells with the desired concentrations of the kaurane diterpene for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by kaurane diterpenes.

-

Protein Extraction: Treat cells with the kaurane diterpene, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Kaurane diterpenes represent a promising class of natural products with diverse and potent biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and inflammation, highlights their potential as lead compounds for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial in advancing kaurane diterpenes from the laboratory to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structurally diversified ent-kaurane and abietane diterpenoids from the stems of Tripterygium wilfordii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Antibacterial and antifungal properties of ent-kaurenoic acid from Sma" by Eleanor P. Padla, Ludivina T. Solis et al. [greenprints.dlshsi.edu.ph]

- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

Grandifloric Acid: A Technical Overview of its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloric acid, a naturally occurring diterpenoid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synonyms, and a summary of its reported biological effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Chemical Identity and Synonyms

This compound is a kaurane diterpenoid characterized by a tetracyclic carbon skeleton. Its unique structure is the basis for its biological properties.

| Identifier | Value |

| Chemical Name | (1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid |

| CAS Number | 22338-69-8[1] |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.46 g/mol |

Synonyms:

-

Grandiflorolic acid

-

[15S,(-)]-15α-Hydroxykaur-16-en-18-oic acid

-

15alpha-Hydroxykaur-16-en-19-oic acid

Natural Sources

This compound has been isolated from a variety of plant species, most notably from the Asteraceae family. Key natural sources include:

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on available literature for the extraction of similar compounds and standard biological assays.

Isolation and Purification

A common method for the isolation of this compound from plant material involves a bioassay-guided fractionation approach.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Bioassay-guided approaches have indicated that this compound is often found in the more polar fractions.

-

Chromatographic Purification: The bioactive polar fractions are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.

Cytotoxicity and Apoptosis Assays

The cytotoxic and apoptosis-inducing effects of this compound have been reported against several cancer cell lines. Standard in vitro assays are employed to quantify these activities.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Grandifloric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloric acid, a naturally occurring diterpenoid, has been isolated from several plant species, including Helianthus annuus (sunflower), Thunbergia grandiflora, and Siegesbeckia orientalis. As part of the ongoing search for novel bioactive compounds from natural sources, this compound has been the subject of preliminary biological screenings to elucidate its therapeutic potential. This document provides a technical guide to the initial biological evaluation of this compound, summarizing key findings, detailing experimental methodologies, and illustrating implicated biological pathways.

Biological Activities of this compound

Preliminary studies have revealed that this compound exhibits a range of biological activities, most notably anti-inflammatory and cytotoxic effects. The following sections and tables summarize the current state of knowledge on these activities.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. In a key study, its effects on inflammatory mediators were assessed in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. The compound was found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. Furthermore, it was shown to inhibit the expression of inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. In vivo studies using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model also confirmed its anti-inflammatory activity.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

| Bioassay | Target/Mediator | Cell Line | Effect |

| Nitric Oxide Production | Nitric Oxide (NO) | RAW 264.7 | Concentration-dependent reduction |

| Prostaglandin Synthesis | Prostaglandin E2 (PGE2) | RAW 264.7 | Concentration-dependent reduction |

| Cytokine Release | TNF-α | RAW 264.7 | Concentration-dependent reduction |

| Enzyme Expression | NOS-2 | RAW 264.7 | Inhibition of expression |

| Enzyme Expression | COX-2 | RAW 264.7 | Inhibition of expression |

Note: Specific IC50 values from the primary literature were not available in the searched resources. The effects are described as concentration-dependent.

Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound

| Bioassay | Model Organism | Effect |

| TPA-induced Ear Edema | Mouse | Significant suppression of edema |

| Myeloperoxidase (MPO) Activity | Mouse | Inhibition of cellular infiltration |

Cytotoxic Activity

This compound has been reported to exhibit moderate cytotoxic activities against several human cancer cell lines. An initial screening using the MTT assay indicated its potential as an antiproliferative agent.

Table 3: Summary of Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | Reported Activity |

| SF-268 | Glioblastoma | MTT | Moderate |

| MCF-7 | Breast Cancer | MTT | Moderate |

| HepG2 | Liver Cancer | MTT | Moderate |

Note: Specific IC50 values are not provided in the available literature, which characterizes the activity as "moderate".

Other Reported Activities

Beyond its anti-inflammatory and cytotoxic effects, this compound has been identified as an oviposition stimulant for the banded sunflower moth (Cochylis hospes). This activity was determined through bioassay-guided fractionation of sunflower head extracts.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted in the preliminary biological screening of this compound.

Determination of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Protocol:

-

Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound.

-

After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

-

The plates are incubated for a further 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

-

Measurement of Prostaglandin E2 (PGE2) Production

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described for the NO production assay.

-

PGE2 Quantification:

-

After the 24-hour incubation period, the culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated from a standard curve.

-

The percentage inhibition of PGE2 production is calculated.

-

Quantification of Tumor Necrosis Factor-alpha (TNF-α) Release

-

Cell Culture and Treatment: Similar to the protocols above, RAW 264.7 cells are treated with this compound and stimulated with LPS.

-

TNF-α Measurement:

-

The cell culture supernatant is collected after the incubation period.

-

The level of TNF-α is quantified using a specific ELISA kit following the manufacturer's protocol.

-

The percentage of TNF-α inhibition is determined by comparing the results from treated and untreated LPS-stimulated cells.

-

Western Blot Analysis for NOS-2 and COX-2 Expression

-

Cell Lysis: After treatment with this compound and LPS, RAW 264.7 cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is then incubated with primary antibodies specific for NOS-2, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

In Vivo TPA-Induced Mouse Ear Edema Assay

-

Animal Model: Male Swiss mice are used for this study.

-

Induction of Edema:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

-

The left ear serves as a control.

-

-

Treatment:

-

This compound, dissolved in an appropriate vehicle, is applied topically to the right ear shortly before or after the TPA application.

-

A control group receives only the vehicle and TPA.

-

-

Assessment of Edema:

-

After a specified time (e.g., 4-6 hours), the mice are euthanized.

-

Circular sections are punched out from both the right (treated) and left (control) ears and weighed.

-

The difference in weight between the right and left ear punches is calculated as a measure of the edema.

-

The percentage inhibition of edema by this compound is calculated by comparing with the TPA-only treated group.

-

MTT Cytotoxicity Assay

-

Cell Seeding: Human cancer cell lines (e.g., SF-268, MCF-7, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Mechanism of Action and Signaling Pathways

The observed anti-inflammatory effects of this compound suggest a mechanism of action involving the downregulation of key pro-inflammatory enzymes and cytokines. The inhibition of NOS-2 and COX-2 expression is a critical finding, as these enzymes are responsible for the production of the inflammatory mediators NO and PGE2, respectively. This indicates that this compound may interfere with the upstream signaling pathways that regulate the transcription of the Nos2 and Ptgs2 (COX-2) genes, such as the NF-κB pathway.

Caption: Putative anti-inflammatory signaling pathway of this compound.

The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effects. By inhibiting the NF-κB signaling pathway, a central regulator of inflammation, this compound can suppress the expression of iNOS and COX-2, leading to a reduction in the production of the pro-inflammatory mediators NO and PGE2.

Conclusion

The preliminary biological screening of this compound has revealed promising anti-inflammatory and cytotoxic activities. Its ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, establish a more comprehensive biological activity profile with quantitative data, and assess its safety and efficacy in more advanced preclinical models.

Ethnobotanical Insights and Pharmacological Deep Dive into Grandifloric Acid-Containing Plants: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, phytochemical analysis, and pharmacological properties of plants containing grandifloric acid, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This compound, a kaurene-type diterpenoid, is a constituent of several plant species traditionally used for a variety of medicinal purposes, most notably for their anti-inflammatory and detoxifying effects.

This whitepaper synthesizes the available scientific literature on the ethnobotany, isolation, quantification, and bioactivity of this compound, with a focus on providing actionable data and methodologies for future research and development.

Ethnobotanical Heritage of this compound-Producing Flora

This compound has been identified in a diverse range of plant genera, with a notable presence in the Asteraceae and Acanthaceae families. The traditional medicinal applications of these plants provide a valuable starting point for understanding the potential therapeutic applications of their bioactive constituents.

Table 1: Ethnobotanical Uses of Plants Containing this compound

| Plant Species | Family | Traditional Uses | Parts Used |

| Siegesbeckia orientalis L. | Asteraceae | Treatment of rheumatic arthritis, rheumatism, gout, hypertension, snakebites, wounds, burns, renal colic, syphilis, and leprosy.[1][2][3][4] | Aerial parts |

| Thunbergia grandiflora Roxb. | Acanthaceae | Remedy for snake bites, cuts, and wounds.[5] | Leaves |

| Thunbergia laurifolia Lindl. | Acanthaceae | Antidote for poisons and drugs, detoxification (particularly against insecticides), antipyretic, anti-inflammatory, and anti-diabetic.[6] | Leaves |

| Helianthus annuus L. (Sunflower) | Asteraceae | While not a primary ethnobotanical use for humans, this compound in sunflowers acts as an oviposition stimulant for the banded sunflower moth. | Flower disc |

| Coespeletia moritziana | Asteraceae | Used in Andean traditional medicine for its anti-inflammatory properties. | Leaves |

| Wedelia paludosa DC. | Asteraceae | Traditionally used for its anti-inflammatory and trypanocidal activities. | Aerial parts |

The traditional preparations of these plants often involve the use of aqueous or alcoholic extracts. For instance, Thunbergia laurifolia is commonly consumed as a tea made from its dried leaves for its detoxifying properties.[6] The aerial parts of Siegesbeckia orientalis are used in various decoctions and formulations in Traditional Chinese Medicine to "dispel wind-dampness" and treat painful obstructions, aligning with its use for rheumatic conditions.[4]

Phytochemistry: Isolation and Quantification of this compound

The isolation of this compound typically involves chromatographic techniques, while its quantification is often achieved through high-performance liquid chromatography (HPLC).

Isolation Protocols

A general workflow for the bioassay-guided isolation of diterpenoids, including this compound, from plant material is outlined below. This process is iterative, with each fractionation step guided by a relevant bioassay (e.g., an anti-inflammatory assay) to enrich the concentration of the active compound.

Caption: Bioassay-guided isolation workflow for this compound.

Quantitative Analysis

Quantitative data on the concentration of this compound in various plant species is crucial for standardization and dose-dependent pharmacological studies. While data remains limited for some species, one study has quantified this compound in the aerial parts of Wedelia paludosa.

Table 2: Quantitative Analysis of this compound in Plant Material

| Plant Species | Plant Part | Method | Concentration (% of Dry Weight) | Reference |

| Wedelia paludosa DC. | Aerial Parts | HPLC-UV | 0.32 ± 0.02% | [7] |

Experimental Protocol: HPLC-UV Quantification of this compound in Wedelia paludosa [7]

-

Instrumentation: High-performance liquid chromatograph with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with 60% acetonitrile in water.

-

Detection: UV at 220 nm.

-

Quantification: Based on a calibration curve generated with a purified this compound standard.

Pharmacological Activities and Mechanisms of Action

The traditional uses of this compound-containing plants, particularly for inflammatory conditions, are supported by modern pharmacological studies.

Anti-inflammatory Activity

In vivo studies have confirmed the anti-inflammatory properties of isolated this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

-

Animal Model: BIO:NMRI mice.

-

Induction of Inflammation: Subplantar injection of 1% carrageenan solution into the right hind paw.

-

Treatment: Intramuscular administration of this compound at doses of 16, 32, and 64 mg/kg.

-

Positive Controls: Dexamethasone (1 mg/kg), diclofenac (25 mg/kg), and ketoprofen (10 mg/kg).

-

Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

Data Analysis: The edema index and percentage of inhibition are calculated.

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Model | Treatment (Dose) | % Inhibition of Edema | Reference |

| Xylene-induced ear edema in mice | This compound (64 mg/kg) | 69.85% | |

| Carrageenan-induced paw edema in mice | This compound (64 mg/kg) | Significant inhibition (data not specified) |

Potential Mechanisms of Anti-inflammatory Action

While direct studies on the signaling pathways modulated by isolated this compound are limited, the known mechanisms of anti-inflammatory compounds and studies on extracts of this compound-containing plants suggest potential targets. The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages [1]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Nitric Oxide Measurement: The concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of nitric oxide production is calculated relative to LPS-stimulated cells without the test compound.

Studies on extracts from Siegesbeckia orientalis have demonstrated inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[1] The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which in turn reduces the expression of iNOS and COX-2, and the production of pro-inflammatory cytokines.[8]

Caption: Hypothesized anti-inflammatory signaling pathways targeted by this compound.

Future Directions and Conclusion

The ethnobotanical uses of plants containing this compound, particularly in the context of inflammation and detoxification, provide a strong rationale for further scientific investigation. While initial studies have confirmed the anti-inflammatory potential of this compound, there remain significant opportunities for further research.

Future studies should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC or GC-MS, for the quantification of this compound in various plant species, including Thunbergia and Siegesbeckia.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on its interaction with key signaling pathways like NF-κB and MAPK.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing for potential therapeutic applications.

-

Clinical Evaluation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound or standardized extracts for the treatment of inflammatory conditions.

References

- 1. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. One moment, please... [iajpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Grandifloric acid melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of Grandifloric Acid

Introduction

This compound (CAS No: 22338-69-8) is a naturally occurring diterpenoid of the kaurane type.[1] It is isolated from various plant sources, including the herbs of Siegesbeckia orientalis L. and sunflowers (Helianthus annuus).[] As a member of the diterpenoid family, this compound has garnered interest within the scientific community for its potential biological activities, which include anti-inflammatory and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the melting point and solubility of this compound, presenting key data, detailed experimental protocols for their determination, and logical workflows for researchers, scientists, and professionals in drug development.

Physicochemical Data

The accurate determination of physicochemical properties such as melting point and solubility is fundamental in the process of drug discovery and development. These parameters influence formulation, bioavailability, and the design of subsequent in vitro and in vivo studies.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depression and broadening of this range.[3] The experimentally determined melting point of this compound is summarized below.

| Property | Temperature Range (°C) | Source |

| Melting Point | 226 - 228 °C | BOC Sciences[] |

| Melting Point | 216 - 218 °C | Human Metabolome Database[4] |

Note: The variation in reported melting points may be attributed to differences in the purity of the analyzed samples or the specific instrumentation and heating rates used during determination.

Solubility Profile

Solubility is a crucial property that affects the absorption and distribution of a compound within a biological system. This compound, being a lipophilic diterpenoid, exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[1]

| Solvent | Solubility Description | Source |

| Chloroform | Soluble | BioCrick[5], ChemFaces[6] |

| Dichloromethane | Soluble | BioCrick[5], ChemFaces[6] |

| Ethyl Acetate | Soluble | BioCrick[5], ChemFaces[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | BioCrick[5], ChemFaces[6] |

| Acetone | Soluble | BioCrick[5], ChemFaces[6] |

| Water | Low Solubility | CymitQuimica[1] |

For in vivo applications where aqueous systems are necessary, co-solvents are often employed. A suggested preparation involves dissolving this compound first in DMSO, followed by dilution with PEG300, Tween 80, and a final addition of an aqueous buffer like saline or PBS.[7] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination via Capillary Method

This protocol describes the use of a digital melting point apparatus, a common and accurate method for determining the melting range of a solid organic compound.[3][8]

Materials:

-

This compound (dry, purified solid)

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[9] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[9]

-

Packing the Sample: To move the solid to the bottom of the tube, tap the sealed end gently on a hard surface. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[9] Repeat until the sample is tightly packed to a height of 2-3 mm.[3]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[3]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample. Set a slow heating rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[3]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears.[9] Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[9] The melting range is reported as T1 - T2.

-

Replicates: For accuracy, the determination should be repeated at least twice with fresh samples. Consistent results should be obtained.

Solubility Determination via Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Selection of solvents (e.g., DMSO, ethanol, water, phosphate buffer pH 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates.

-

Quantitative Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously generated standard curve. Analyze the diluted sample using the same analytical method (e.g., HPLC).

-

Calculation: Use the standard curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Isolation and Characterization Workflow

The discovery and development of natural products like this compound follow a structured workflow, from initial extraction to final characterization. This process is critical for ensuring the identity and purity of the compound before its use in further research.

References

- 1. CAS 22338-69-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Grandiflorolic acid | C20H30O3 | CID 433554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Grandifloric Acid: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloric acid, a diterpenoid compound, has been isolated from various plant species, including Thunbergia grandiflora, Helianthus annuus (sunflower), and Siegesbeckia orientalis.[1][2] Traditionally, extracts of these plants have been used in folk medicine for a range of ailments, suggesting a reservoir of bioactive compounds.[3][4] This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, experimental methodologies, and potential mechanisms of action. The information is presented to support further research and drug development efforts centered on this promising natural product.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities associated with this compound and related extracts. It is important to note that much of the current research has been conducted on plant extracts containing this compound, and data on the pure compound is limited.

| Activity | Test Substance | Assay | Target | Result (IC50 / MIC) | Reference |

| Anti-inflammatory | Methanolic extract of Thunbergia grandiflora leaves | Inhibition of Egg Albumin Denaturation | Egg Albumin | 423.59 µg/ml | [5] |

| Anti-inflammatory | Methanolic extract of Thunbergia grandiflora leaves | Inhibition of Bovine Serum Albumin (BSA) Denaturation | Bovine Serum Albumin | 400.76 µg/ml | [5] |

| Trypanocidal | Methanol extract of Thunbergia grandifolia leaves | Anti-trypanosomal Activity Assay | Trypanosoma brucei TC 221 | MIC: 1.90 µg/mL | [2][3] |

Note: The data for anti-inflammatory and trypanocidal activities are for plant extracts and not for the isolated this compound. Therefore, the observed activity may be due to a synergistic effect of multiple compounds.

Data on the cytotoxic activity of the closely related compound, grandiflorenic acid, is also available:

| Activity | Test Substance | Cell Line | Result (IC50) | Reference |

| Cytotoxicity | Grandiflorenic acid | MCF-7 (Breast Adenocarcinoma) | Data not explicitly provided in abstract | [1] |

| Cytotoxicity | Grandiflorenic acid | A549 (Lung Carcinoma) | Data not explicitly provided in abstract | [1] |

| Cytotoxicity | Grandiflorenic acid | HuH7.5 (Hepatocellular Carcinoma) | Data not explicitly provided in abstract | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used in the cited literature.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a substance to prevent the denaturation of protein, a key process in inflammation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test substance at varying concentrations.

-

Control: A control solution is prepared using double-distilled water in place of the test substance.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation Induction: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control

In Vitro Trypanocidal Activity Assay

This assay determines the ability of a compound to inhibit the growth of trypanosomes.

-

Parasite Culture: Trypanosoma brucei brucei strain TC 221 is cultivated in Complete Baltz Medium to a density of 10^4 trypanosomes per ml.[2][3]

-

Assay Plate Preparation: The assay is performed in 96-well plates. Test extracts are added at different concentrations (ranging from 10–200 μg/mL) in 1% DMSO to a final volume of 200 μL.[2][3]

-